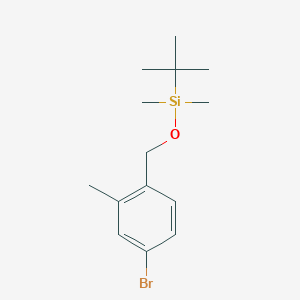
((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a silyl ether moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) typically involves multiple steps, starting with the preparation of the 2-bromo-4-(trifluoromethyl)benzyl alcohol. This intermediate can be synthesized through the bromination of 4-(trifluoromethyl)toluene followed by oxidation. The final step involves the silylation of the benzyl alcohol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound) would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance safety when handling reactive intermediates .
化学反応の分析
Types of Reactions
((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The benzyl group can be oxidized to the corresponding benzaldehyde or reduced to the benzylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while oxidation can produce aldehydes or ketones .
科学的研究の応用
((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .
類似化合物との比較
Similar Compounds
- (2-Bromo-4-(trifluoromethyl)phenyl)boronic acid
- (2-Bromo-4-(trifluoromethyl)benzyl)chloride
- (2-Bromo-4-(trifluoromethyl)benzyl)amine
Uniqueness
((2-Bromo-4-(trifluoromethyl)benzyl)oxy)(tert-butyl)dimethylsilane) is unique due to the presence of the silyl ether group, which provides steric protection and can be selectively removed under mild conditions. This makes it a valuable intermediate in multi-step organic syntheses .
特性
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrF3OSi/c1-13(2,3)20(4,5)19-9-10-6-7-11(8-12(10)15)14(16,17)18/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXMJIQKTWTXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrF3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)






![Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-](/img/structure/B8171346.png)






